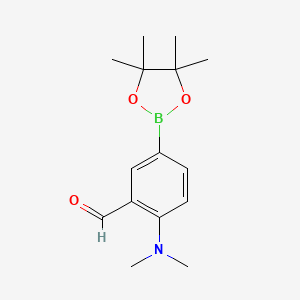![molecular formula C13H22ClNO2 B6343146 4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride CAS No. 1240568-97-1](/img/structure/B6343146.png)
4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Applications
One-Pot Synthesis of Bupropion : A study by Perrine et al. (2000) describes a one-pot synthesis method for (±)-2-(t-butylamino)-3'-chloropropiophenone (bupropion) as its hydrochloride salt, an important antidepressant drug. This method is suitable for first-year organic chemistry students and provides high-purity material in a 75-85% yield (Perrine et al., 2000).
Synthesis of Phenol Derivatives : Mei et al. (2020) isolated a new phenol derivative, 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from the mangrove-derived fungus Eupenicillium sp. HJ002. This discovery points to the potential of 4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride derivatives in natural product research (Mei et al., 2020).
Investigation of Compound Tautomerism : Albayrak et al. (2011) focused on the tautomerism of (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, highlighting its importance in understanding molecular structure and interactions (Albayrak et al., 2011).
Environmental and Biological Applications
Environmental Concentration Changes : Quednow and Püttmann (2009) studied the concentration changes of various organic pollutants, including 2-(t-butylamino)-4-(ethylamino)-6-(methylthio)-s-triazine, in freshwater streams, highlighting the environmental impact and regulatory effects on these substances (Quednow & Püttmann, 2009).
Hemolytic and Physiological Activities : Kleszczyńska et al. (2003) investigated the hemolytic and physiological activities of phenoxy and organophosphorous herbicides, including dibutyl 1-butylamino-1-cyclohexanephosphonate, to understand their biological activity and potential toxicity (Kleszczyńska et al., 2003).
Adulteration in Feed Additives : Chen et al. (2017) identified buctopamine, a β2 receptor agonist with a similar structure to this compound, as an adulterant in feed additives for swine, underlining the importance of analytical methods in food safety (Chen et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-(butylaminomethyl)-2-ethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-5-8-14-10-11-6-7-12(15)13(9-11)16-4-2;/h6-7,9,14-15H,3-5,8,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCGKCWFPBSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)













